3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt
CAS No.:
Cat. No.: VC17994694
Molecular Formula: C20H28N5NaO3
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N5NaO3 |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | sodium;3-[2-amino-5-[4-(1-cyclohexyltetrazol-5-yl)butoxy]phenyl]propanoate |
| Standard InChI | InChI=1S/C20H29N5O3.Na/c21-18-11-10-17(14-15(18)9-12-20(26)27)28-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16;/h10-11,14,16H,1-9,12-13,21H2,(H,26,27);/q;+1/p-1 |
| Standard InChI Key | YEJMYBAPGKPKDD-UHFFFAOYSA-M |
| Canonical SMILES | C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC(=C(C=C3)N)CCC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₀H₂₈N₅NaO₃, with a molecular weight of 409.47 g/mol. Its IUPAC name, sodium 3-[2-amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl]propanoate, reflects its three primary structural components:
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A phenyl ring substituted with an amino group and a butoxy linker.
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A 1-cyclohexyl-1H-tetrazol-5-yl group attached to the butoxy chain.
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A propanoic acid moiety in its sodium salt form, enhancing aqueous solubility .
Structural Implications
The tetrazole ring, a nitrogen-rich heterocycle, serves as a bioisostere for carboxylic acids, enabling interactions with biological targets while improving metabolic stability . The cyclohexyl group contributes to lipophilicity, potentially facilitating membrane permeation. The sodium counterion neutralizes the carboxylic acid’s charge, optimizing solubility for in vitro assays .
Synthesis and Production
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the preparation of the tetrazole moiety. A representative route includes:
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Cyclohexyl-tetrazole synthesis: Cyclohexylamine reacts with sodium azide and trimethylorthoformate under acidic conditions to form 1-cyclohexyl-1H-tetrazole .
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Butoxy-phenyl linkage: A nucleophilic substitution couples 4-bromophenol with 1,4-dibromobutane, followed by introduction of the amino group via nitration and reduction .
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Propanoic acid addition: Michael addition of acrylonitrile to the phenyl intermediate, followed by hydrolysis to the carboxylic acid and neutralization with NaOH .
Industrial-Scale Considerations
While detailed industrial protocols remain proprietary, combinatorial synthesis methodologies—such as those described in patent US20040110228A1—highlight the use of automated solid-phase synthesis and high-throughput purification to achieve gram-scale yields . Critical parameters include:
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Temperature control (<60°C) to prevent tetrazole decomposition.
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Anhydrous conditions during sodium salt formation to avoid hydrolysis.
Biological Activity and Mechanisms
Protein Interaction Studies
The compound’s tetrazole group mimics carboxylate motifs, enabling competitive inhibition of enzymes like angiotensin-converting enzyme (ACE). In vitro assays demonstrate IC₅₀ values of 12.3 µM against recombinant human ACE, suggesting potential antihypertensive applications .
Cytotoxicity Profile
Dose-dependent cytotoxicity has been observed in mammalian cell lines:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 92 ± 3 |
| 50 | 68 ± 5 |
| 100 | 41 ± 7 |
Data suggest mitochondrial toxicity at concentrations >50 µM, likely due to reactive oxygen species generation from tetrazole redox cycling .
Research Applications
Proteomics and Chemical Biology
The sodium salt’s solubility facilitates its use in:
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Affinity chromatography: Immobilized via its amino group to purify tetrazole-binding proteins.
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Fluorescent probes: Conjugation with dansyl chloride creates pH-sensitive biomarkers for lysosomal studies .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) nanoparticles (PLGA NPs) improves bioavailability. Pharmacokinetic studies in rodents show a 2.7-fold increase in plasma half-life compared to free acid formulations .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| Losartan (Cozaar®) | Biphenyltetrazole | 3.2 nM (ACE inhibition) |
| Candesartan | Oxadiazole replacement | 0.9 nM (ACE inhibition) |
| Target Compound | Cyclohexylbutoxy substitution | 12.3 µM (ACE inhibition) |
The target compound’s higher IC₅₀ reflects reduced affinity due to bulkier substituents, offset by improved metabolic stability .
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